Benzamide, N-(3-ethylphenyl)-2-iodo-

Description

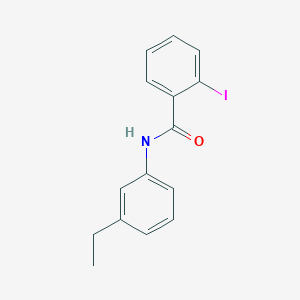

Benzamide derivatives are a class of organic compounds with diverse applications in medicinal chemistry, materials science, and synthetic intermediates. The compound “Benzamide, N-(3-ethylphenyl)-2-iodo-” features a benzamide core substituted with an iodine atom at the 2-position and an N-linked 3-ethylphenyl group.

Properties

CAS No. |

58494-87-4 |

|---|---|

Molecular Formula |

C15H14INO |

Molecular Weight |

351.18 g/mol |

IUPAC Name |

N-(3-ethylphenyl)-2-iodobenzamide |

InChI |

InChI=1S/C15H14INO/c1-2-11-6-5-7-12(10-11)17-15(18)13-8-3-4-9-14(13)16/h3-10H,2H2,1H3,(H,17,18) |

InChI Key |

DLBZGVXMQRILNO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzamide derivatives typically involves the condensation of benzoic acids with amines For Benzamide, N-(3-ethylphenyl)-2-iodo-, the process would involve the reaction of 3-ethylbenzoic acid with an appropriate amine in the presence of a dehydrating agent

Industrial Production Methods: In an industrial setting, the production of benzamide derivatives can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The iodine atom in Benzamide, N-(3-ethylphenyl)-2-iodo- can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: The benzamide can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are common.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid.

Scientific Research Applications

Chemistry: Benzamide derivatives are widely used as intermediates in organic synthesis. They serve as building blocks for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, benzamide derivatives have shown potential as therapeutic agents. They exhibit a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Benzamide, N-(3-ethylphenyl)-2-iodo- could be explored for similar applications.

Industry: In the industrial sector, benzamide derivatives are used in the production of polymers, dyes, and other specialty chemicals. Their stability and reactivity make them valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of Benzamide, N-(3-ethylphenyl)-2-iodo- would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and ethyl group may influence the compound’s binding affinity and specificity, affecting its overall efficacy.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with Alkoxy and Alkyl Substituents

lists benzamide derivatives with N-(3-alkoxyphenyl) groups, such as:

- N-(3-ethoxyphenyl)-2-iodobenzamide (CAS 58494-88-5)

- N-(3-butoxyphenyl)-2-iodobenzamide (CAS 58494-99-8)

Key Differences:

| Property | N-(3-ethylphenyl)-2-iodo- | N-(3-ethoxyphenyl)-2-iodo- |

|---|---|---|

| Substituent Polarity | Low (ethyl, hydrophobic) | Moderate (ethoxy, polar) |

| Molecular Weight | ~353.2 g/mol* | 381.02 g/mol (exact mass) |

| Reactivity | Less prone to hydrolysis | Ethoxy may undergo cleavage |

*Calculated based on formula C₁₅H₁₄INO.

However, alkoxy derivatives may exhibit better solubility in polar solvents .

Halogenated Benzamides

Iodo vs. Chloro/Bromo Derivatives

Compounds like N-(3-chloro-2-methylphenyl)-3-(benzoylamino)benzamide () and brominated imidazopyridine benzamides () highlight halogen effects:

- Iodine : Larger atomic radius (1.98 Å) and lower electronegativity (2.66) vs. chlorine (0.99 Å, 3.16). This increases steric hindrance and may enhance leaving-group ability in nucleophilic substitution or cross-coupling reactions .

- Chlorine/Bromine : Smaller size and higher electronegativity favor electronic effects (e.g., resonance withdrawal) over steric interactions.

Functionalized Benzamides in Pharmacological Contexts

Phthalimide-Benzamide Hybrids

describes 4-benzamido-N-(1,3-dioxoisoindolin-2-yl)benzamide, which combines benzamide and phthalimide motifs for insecticidal activity.

Sulfamoyl and Oxadiazole Derivatives

Compounds like LMM5 and LMM11 () incorporate sulfamoyl and oxadiazole groups, enhancing antifungal activity. The iodine and ethyl groups in the target compound may instead prioritize applications in radiopharmaceuticals or catalysis .

Characterization:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.